molecular formula C17H18ClN3O4S B2369373 2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034405-09-7

2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Katalognummer: B2369373
CAS-Nummer: 2034405-09-7
Molekulargewicht: 395.86
InChI-Schlüssel: QQPXVGMNOFMSCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with methyl groups (1,3,6-positions) and sulfone (dioxido) functionalities. The acetamide side chain is substituted with a 4-chlorophenoxy group, a structural motif associated with bioactivity in pesticidal and anticancer agents .

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-11-8-15-16(21(3)26(23,24)20(15)2)9-14(11)19-17(22)10-25-13-6-4-12(18)5-7-13/h4-9H,10H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPXVGMNOFMSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)COC3=CC=C(C=C3)Cl)N(S(=O)(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a member of the thiadiazole family and has garnered attention for its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₈ClN₃O₄S
  • Molecular Weight : 395.9 g/mol
  • CAS Number : 2034405-09-7

The structure of this compound features a thiadiazole ring that is linked to a chlorophenoxy group and an acetamide moiety. This specific arrangement is believed to contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity against various pathogens. The biological activity of this compound has been evaluated in vitro against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity Against Pathogens

PathogenActivity (MIC μg/mL)Reference
Staphylococcus aureus62.5Dogan et al.
Escherichia coli32.6PMC5987787
Bacillus subtilis64PMC6244967
Candida albicans128PMC6244967

The Minimum Inhibitory Concentration (MIC) values suggest that this compound shows promising antibacterial activity comparable to standard antibiotics like ampicillin.

Structure-Activity Relationship (SAR)

The presence of the chlorophenoxy group is crucial for enhancing the antimicrobial properties of thiadiazole derivatives. Studies have shown that modifications at the phenyl ring can significantly affect the compound's biological activity. For instance:

  • Substituting different groups on the thiadiazole ring has led to variations in antibacterial potency.
  • Compounds with halogen substitutions demonstrated improved activity against resistant strains of bacteria.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Antibacterial Efficacy : A study conducted on synthesized derivatives revealed that compounds with a chlorophenyl moiety exhibited superior activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
  • Antifungal Activity : Research indicated that certain derivatives showed significant antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
  • Comparison with Standard Drugs : The compound's efficacy was compared to well-known antibiotics and antifungals. Results showed that it could outperform some standard treatments in specific cases, particularly against multidrug-resistant strains .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The sulfone group improves water solubility but may reduce blood-brain barrier penetration compared to ’s sulfanyl derivatives.
  • Methyl groups could hinder cytochrome P450-mediated metabolism, extending half-life relative to non-methylated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide?

  • Methodological Answer : Synthesis involves multi-step protocols, including nucleophilic substitution and amide coupling. Key steps require:

  • Temperature control (20–80°C) and anhydrous solvents (e.g., DMF, acetonitrile) to prevent hydrolysis of reactive intermediates .
  • Catalysts such as triethylamine or copper salts for accelerating coupling reactions .
  • Purification via column chromatography or recrystallization (ethanol/DMF mixtures) .
    • Validation : Monitor reaction progress with TLC (Rf values) and confirm purity via HPLC (>95%) .

Q. How can NMR and mass spectrometry (MS) be used to confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify signals for the chlorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and methyl groups (δ 1.2–2.5 ppm). The benzo[c][1,2,5]thiadiazole ring shows distinct deshielded protons (δ 7.5–8.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error tolerance .
    • Data Interpretation : Cross-reference spectral data with computational tools (e.g., ChemDraw) to validate substituent positions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 μM concentrations .
  • Cell Viability : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC50 calculations .
    • Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Re-test conflicting results using standardized protocols (e.g., fixed incubation times, serum-free media) .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway modulation .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
  • Pharmacokinetic Profiling : Measure Cmax and AUC in rodent models after oral/intravenous administration .

Q. How can in silico modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Focus on hydrogen bonds with the acetamide group and π-π stacking with the chlorophenoxy moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
    • Validation : Correlate docking scores (ΔG) with experimental IC50 values .

Q. What analytical techniques identify degradation products under stress conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline conditions .
  • LC-MS/MS : Profile degradation products using a C18 column and electrospray ionization. Key degradants may include hydrolyzed acetamide or oxidized thiadiazole derivatives .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with fluorine (electron-withdrawing) or methoxy (electron-donating) groups. Compare activity via dose-response curves .
  • Computational QSAR : Build regression models linking substituent properties (e.g., Hammett σ) to bioactivity .
    • Case Study : Fluorine substitution at the 4-position increased kinase inhibition by 30% in related compounds .

Methodological Notes

  • Contradictory Data : Discrepancies in biological assays often arise from batch-to-batch purity variations. Always validate compound purity via HPLC before testing .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals, particularly for stereoisomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.